Ethyl 2,4-difluoro-5-methoxybenzoate

Catalog No.
S6589633
CAS No.
1803729-23-8
M.F
C10H10F2O3
M. Wt
216.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2,4-difluoro-5-methoxybenzoate

CAS Number

1803729-23-8

Product Name

Ethyl 2,4-difluoro-5-methoxybenzoate

IUPAC Name

ethyl 2,4-difluoro-5-methoxybenzoate

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

InChI

InChI=1S/C10H10F2O3/c1-3-15-10(13)6-4-9(14-2)8(12)5-7(6)11/h4-5H,3H2,1-2H3

InChI Key

IPERKERYXJMSCJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1F)F)OC

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1F)F)OC

Ethyl 2,4-difluoro-5-methoxybenzoate is an organic compound characterized by its unique structure, which includes two fluorine atoms and a methoxy group attached to a benzoate moiety. The molecular formula of this compound is C10H10F2O3C_{10}H_{10}F_{2}O_{3}, and it has a molecular weight of approximately 216.18 g/mol. The presence of fluorine atoms enhances its chemical reactivity and potential biological activity, making it a compound of interest in various fields such as medicinal chemistry and materials science.

  • Nucleophilic Substitution: The fluorine atoms at positions 2 and 4 can be substituted by nucleophiles, such as amines or thiols, under suitable conditions.
  • Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The ester functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

The biological activity of ethyl 2,4-difluoro-5-methoxybenzoate is an area of ongoing research. It is being investigated for its potential as an enzyme inhibitor and its interactions with various biological targets. The fluorine substituents may enhance the compound's binding affinity to proteins, which could lead to applications in drug development. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties, although further research is required to elucidate these effects fully.

Several methods exist for synthesizing ethyl 2,4-difluoro-5-methoxybenzoate:

  • Esterification: A common method involves the esterification of 2,4-difluoro-5-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. This reaction is typically conducted under reflux conditions to ensure complete conversion of the acid to the ester.
  • Industrial Production: In industrial settings, continuous flow processes may be employed to optimize yield and efficiency. Advanced catalysts and optimized reaction conditions can further enhance scalability.

Ethyl 2,4-difluoro-5-methoxybenzoate has diverse applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: Used in studies of enzyme-substrate interactions and as a potential inhibitor for specific enzymes.
  • Medicine: Acts as a precursor for developing pharmaceutical compounds with therapeutic effects.
  • Industry: Employed in producing specialty chemicals and materials.

Interaction studies involving ethyl 2,4-difluoro-5-methoxybenzoate focus on its binding affinity to various biological targets. Research indicates that the compound may interact with enzymes or receptors, potentially altering their activity. The unique combination of fluorine and methoxy groups enhances its solubility and bioavailability, making it a candidate for further pharmacological exploration.

Ethyl 2,4-difluoro-5-methoxybenzoate can be compared with several similar compounds:

Compound NameKey Differences
Ethyl 2,4-dichloro-5-methoxybenzoateContains chlorine instead of fluorine; different reactivity.
Ethyl 2,4-difluoro-5-hydroxybenzoateHas a hydroxyl group instead of a methoxy group; affects solubility and reactivity.
Ethyl 2,4-difluoro-5-methylbenzoateContains a methyl group instead of a methoxy group; influences physical properties.

The uniqueness of ethyl 2,4-difluoro-5-methoxybenzoate lies in its combination of both fluorine and methoxy groups, which impart distinct chemical behaviors and enhance its potential applications compared to other benzoate derivatives.

XLogP3

2.3

Hydrogen Bond Acceptor Count

5

Exact Mass

216.05980050 g/mol

Monoisotopic Mass

216.05980050 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

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